
(3-(Benzyloxy)-2-nitrophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Benzyloxy)-2-nitrophenyl)methanol is an organic compound with the molecular formula C14H13NO4 It is characterized by a benzyl ether group attached to a nitrophenyl methanol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)-2-nitrophenyl)methanol typically involves the nitration of benzyl-protected phenol followed by reduction and subsequent functional group transformations. One common synthetic route includes:
Nitration: Benzyl-protected phenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Functional Group Transformation: The amine group is converted to the desired methanol derivative through a series of reactions involving protection and deprotection steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (3-(Benzyloxy)-2-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like iron powder or catalytic hydrogenation.
Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: (3-(Benzyloxy)-2-nitrobenzoic acid)
Reduction: (3-(Benzyloxy)-2-aminophenyl)methanol
Substitution: Various substituted benzyl ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-(Benzyloxy)-2-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-(Benzyloxy)-2-nitrophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The benzyl ether group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
(3-(Benzyloxy)-2-aminophenyl)methanol: Similar structure but with an amine group instead of a nitro group.
(3-(Benzyloxy)-2-hydroxyphenyl)methanol: Similar structure but with a hydroxyl group instead of a nitro group.
(3-(Benzyloxy)-2-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness: (3-(Benzyloxy)-2-nitrophenyl)methanol is unique due to the presence of both a benzyl ether and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in synthesis and research.
Propiedades
Número CAS |
68847-71-2 |
|---|---|
Fórmula molecular |
C14H13NO4 |
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
(2-nitro-3-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C14H13NO4/c16-9-12-7-4-8-13(14(12)15(17)18)19-10-11-5-2-1-3-6-11/h1-8,16H,9-10H2 |
Clave InChI |
UIXAKMZCPVESPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC(=C2[N+](=O)[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


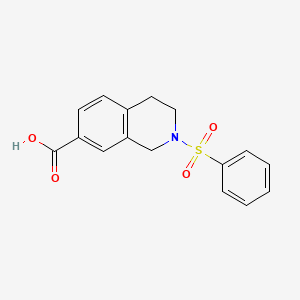
![7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline](/img/structure/B13097166.png)
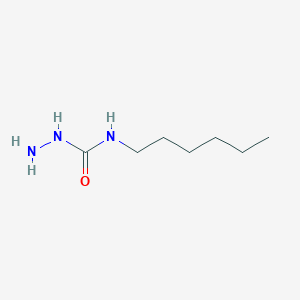
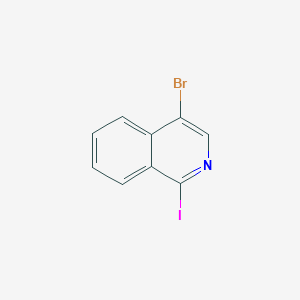
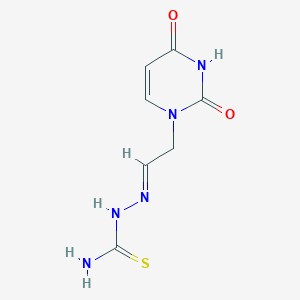
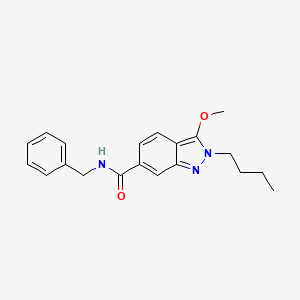
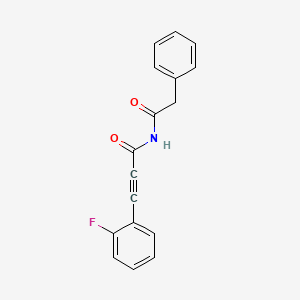
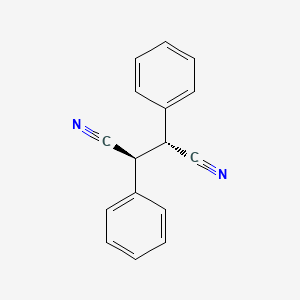
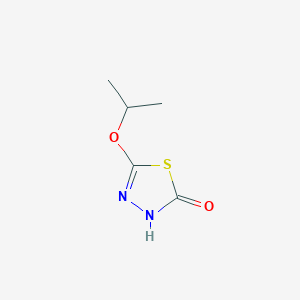

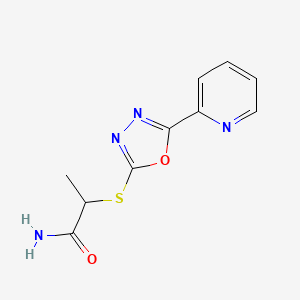

![2-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097217.png)

